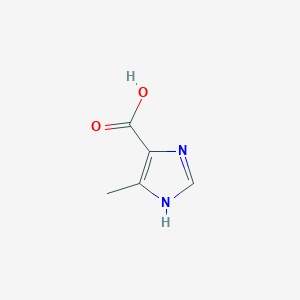

4-Methyl-1H-imidazole-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)7-2-6-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHLTDXPKWELHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163142 | |

| Record name | 5-Methyl-1H-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-59-6 | |

| Record name | 4-Methyl-1H-imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1H-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1H-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data analysis for 4-Methyl-1H-imidazole-5-carboxylic acid (CAS: 1457-59-6, Molecular Weight: 126.11 g/mol ). The document details expected spectral characteristics and provides generalized experimental protocols for techniques critical to the structural elucidation and quality control of this compound. Given the specificity of this molecule, the following data is a combination of theoretical predictions and data from analogous compounds.

Predicted Spectroscopic Data

The structural confirmation of 4-Methyl-1H-imidazole-5-carboxylic acid relies on a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data for Mass Spectrometry, Infrared (IR) Spectroscopy, ¹H NMR, and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) could be used.

| m/z (Predicted) | Assignment | Notes |

| 126 | [M]+ (Molecular Ion) | The parent peak corresponding to the molecular weight of the compound. |

| 108 | [M-H₂O]+ | Loss of a water molecule. |

| 81 | [M-COOH]+ | Decarboxylation, loss of the carboxylic acid group. |

| 80 | [M-COOH-H]+ | Subsequent loss of a hydrogen atom after decarboxylation. |

Fragmentation patterns can be complex, but key losses, such as the carboxylic acid group, are highly characteristic[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the imidazole ring.

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Imidazole Ring |

| ~3000-2850 | C-H stretch | Methyl Group |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid[2] |

| ~1640 | C=N stretch | Imidazole Ring |

| ~1580 | C=C stretch | Imidazole Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid[2] |

| 950-910 | O-H bend | Carboxylic Acid[2] |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0-13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |

| ~7.5-7.8 | Singlet | 1H | Imidazole Ring (-CH ) |

| ~3.5-3.8 | Broad Singlet | 1H | Imidazole Ring (-NH ) |

| ~2.3-2.5 | Singlet | 3H | Methyl (-CH₃ ) |

¹³C NMR Data (Predicted in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | Carboxylic Acid (C =O) |

| ~135-145 | Imidazole Ring (C 2) |

| ~125-135 | Imidazole Ring (C 4/C5) |

| ~120-130 | Imidazole Ring (C 5/C4) |

| ~10-15 | Methyl (-C H₃) |

Chemical shifts for imidazole rings can vary based on the solvent and tautomeric form[4]. The typical range for carboxylic acid carbons is well-established[5][6].

Experimental Workflows and Data Relationships

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between spectroscopic techniques and the structural information they provide.

References

Spectroscopic Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-Methyl-1H-imidazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related imidazole compounds in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed (where available for analogous compounds) ¹H and ¹³C NMR spectral data for 4-Methyl-1H-imidazole-5-carboxylic acid.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 (imidazole ring) | 7.5 - 8.5 | Singlet (s) | The chemical shift is influenced by the electron-withdrawing carboxylic acid group. |

| -CH₃ (methyl group) | 2.2 - 2.6 | Singlet (s) | Typically appears as a sharp singlet. |

| -COOH (carboxylic acid) | 10.0 - 13.0 | Broad Singlet (br s) | The chemical shift is highly dependent on solvent and concentration. This peak may be broad due to hydrogen bonding and exchange. |

| -NH (imidazole ring) | 11.0 - 14.0 | Broad Singlet (br s) | The chemical shift is also dependent on solvent and concentration and can exchange with D₂O. |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (imidazole ring) | 135 - 145 | |

| C-4 (imidazole ring) | 125 - 135 | Attached to the methyl group. |

| C-5 (imidazole ring) | 115 - 125 | Attached to the carboxylic acid group. |

| -CH₃ (methyl group) | 10 - 15 | |

| -COOH (carboxylic acid) | 160 - 175 | The chemical shift is characteristic of a carboxylic acid carbon.[1][2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid and often overlaps with C-H stretching frequencies.[4][5] |

| N-H Stretch (Imidazole) | 3100 - 3300 | Medium, Broad | This peak may be broad due to hydrogen bonding. |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The position of this band is characteristic of a conjugated carboxylic acid. |

| C=N and C=C Stretch (Imidazole Ring) | 1450 - 1600 | Medium to Strong | A series of bands is expected for the imidazole ring. |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium | |

| O-H Bend (Carboxylic Acid) | 900 - 950 | Medium, Broad |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 4-Methyl-1H-imidazole-5-carboxylic acid.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of 4-Methyl-1H-imidazole-5-carboxylic acid.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

-

Spectral Width: 0-220 ppm

-

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Methyl-1H-imidazole-5-carboxylic acid powder directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR Spectrometer):

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Collect the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Methyl-1H-imidazole-5-carboxylic acid.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Methyl-1H-imidazole-5-carboxylic Acid

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound relevant in various fields, including pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and experimental workflows.

Chemical Properties and Structure

4-Methyl-1H-imidazole-5-carboxylic acid is a small, heterocyclic molecule. A summary of its key chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | 5-methyl-1H-imidazole-4-carboxylic acid[1] |

| CAS Number | 1457-59-6[1] |

Mass Spectrometry and Fragmentation Patterns

The mass spectrometric analysis of 4-Methyl-1H-imidazole-5-carboxylic acid can be approached using both Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for this polar, non-volatile compound. The imidazole ring itself is generally stable under mass spectrometric conditions, with fragmentation primarily occurring at the substituent groups.

Predicted Electron Ionization (EI) Fragmentation:

Based on the general fragmentation patterns of carboxylic acids and related imidazole compounds, the following key fragments are predicted in an EI mass spectrum.[2][3]

-

Molecular Ion (M⁺): The intact molecule with a charge, expected at m/z 126.

-

Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids, resulting in an [M-17]⁺ ion at m/z 109.

-

Loss of a Carboxyl Radical (-COOH): Another characteristic fragmentation of carboxylic acids, leading to an [M-45]⁺ ion at m/z 81.

-

Loss of Carbon Dioxide (-CO₂): Decarboxylation is a potential fragmentation pathway, yielding an [M-44]⁺ ion at m/z 82. This is supported by the mass spectrum of the related 4,5-Imidazoledicarboxylic acid, which shows a prominent peak corresponding to the loss of a carboxyl group.[4]

A summary of the predicted major mass-to-charge ratios (m/z) and their corresponding fragments is provided in Table 2.

| m/z Ratio | Proposed Fragment | Description |

| 126 | [C₅H₆N₂O₂]⁺ | Molecular Ion |

| 109 | [C₅H₅N₂O]⁺ | Loss of -OH from the carboxylic acid |

| 82 | [C₄H₆N₂]⁺ | Loss of CO₂ (Decarboxylation) |

| 81 | [C₄H₅N₂]⁺ | Loss of -COOH from the imidazole ring |

The proposed fragmentation pathway is illustrated in the following diagram:

Experimental Protocols

The analysis of 4-Methyl-1H-imidazole-5-carboxylic acid can be effectively performed using LC-MS/MS, which is ideal for polar analytes. A general workflow for such an analysis is outlined below.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

Due to the polar nature of the analyte, a robust sample clean-up is often necessary, especially from complex matrices.

-

Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

-

Sample Loading: Acidify the sample and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with an organic solvent of low polarity to remove non-polar interferences.

-

Elution: Elute the analyte using a methanolic ammonia solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A reversed-phase LC method coupled with a tandem mass spectrometer is suitable for the sensitive and selective detection of 4-Methyl-1H-imidazole-5-carboxylic acid.

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 127 [M+H]⁺ |

| Product Ions (Q3) | m/z 109, m/z 82 (for confirmation and quantification) |

Signaling Pathways

Currently, there is a lack of established and documented signaling pathways in which 4-Methyl-1H-imidazole-5-carboxylic acid is directly involved. Further research is required to elucidate its biological roles and interactions.

Conclusion

This guide outlines the fundamental aspects of the mass spectrometric analysis of 4-Methyl-1H-imidazole-5-carboxylic acid. The predicted fragmentation patterns, coupled with the detailed experimental protocols for sample preparation and LC-MS/MS analysis, provide a solid foundation for researchers in the field. While direct experimental data for this specific compound is limited in the public domain, the methodologies derived from closely related imidazole compounds offer a robust starting point for method development and validation.

References

- 1. 4,5-Imidazoledicarboxylic acid [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis mechanism for 4-Methyl-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds through a two-step process: the formation of an imidazole ester intermediate via a modified Radziszewski reaction, followed by ester hydrolysis to yield the final carboxylic acid.

Overall Synthesis Strategy

The synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid can be efficiently achieved in two key steps, starting from commercially available precursors.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This initial step involves the construction of the imidazole ring through a cyclocondensation reaction, a variant of the Debus-Radziszewski imidazole synthesis.[1] This reaction utilizes an α-aminoketone, which serves as a precursor to the 1,2-dicarbonyl compound and one of the nitrogen atoms, and formamidine acetate as the source of the C2 carbon and the second nitrogen atom.

Experimental Protocol

A detailed experimental protocol for this step is outlined below:

| Parameter | Value/Description |

| Reactants | Ethyl 2-amino-3-oxobutanoate hydrochloride, Formamidine acetate |

| Solvent | Acetonitrile |

| Temperature | Reflux (approximately 82°C) |

| Reaction Time | 12-24 hours |

| Work-up | 1. Cool the reaction mixture to room temperature. 2. Remove the solvent under reduced pressure. 3. Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. 4. Extract the aqueous layer with ethyl acetate. 5. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. |

| Purification | The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. |

Reaction Mechanism

The formation of the imidazole ring is proposed to proceed through the following mechanistic pathway:

References

Unveiling the Potential of 4-Methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological role and activity of 4-Methyl-1H-imidazole-5-carboxylic acid. While direct biological data for this specific compound is limited in publicly available literature, this document explores its potential as a scaffold for potent enzyme inhibitors, drawing insights from the bioactivity of its close derivatives. The imidazole core is a well-established pharmacophore in medicinal chemistry, and this guide provides a foundational understanding for future research and development endeavors.

Introduction to 4-Methyl-1H-imidazole-5-carboxylic Acid

4-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . Its structure features a central imidazole ring, which is a common motif in many biologically active molecules and natural products, including the amino acid histidine. The presence of both a carboxylic acid and a methyl group on the imidazole ring provides key functionalities for potential interactions with biological targets and for further chemical modifications.

While often utilized as a versatile intermediate in the synthesis of more complex molecules, including antihypertensive agents and P2Y1 receptor antagonists, the intrinsic biological activity of 4-Methyl-1H-imidazole-5-carboxylic acid itself is not extensively documented. However, recent studies on its derivatives have illuminated a promising avenue for its therapeutic potential, particularly in the inhibition of xanthine oxidase.

Potential Biological Target: Xanthine Oxidase Inhibition

The most significant evidence for the biological potential of the 4-Methyl-1H-imidazole-5-carboxylic acid scaffold lies in the potent inhibitory activity of its derivatives against xanthine oxidase. Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.

A key study synthesized and evaluated a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors.[1][2] Several of these compounds demonstrated remarkable potency, with IC50 values in the nanomolar range, comparable to the clinically used drug Febuxostat.[1][2]

Quantitative Data on Derivative Activity

The inhibitory activities of several key derivatives from the aforementioned study are summarized in the table below. It is crucial to note that these data pertain to derivatives and not to 4-Methyl-1H-imidazole-5-carboxylic acid itself.

| Compound ID | R Group (at position 1) | X Group (at position 2) | Xanthine Oxidase IC50 (µM) |

| 4d | OH | 2-F-Ph | 0.003[1][2] |

| 4e | OH | 3-F-Ph | 0.003[1][2] |

| 4f | OH | 4-F-Ph | 0.006[1][2] |

| Febuxostat (Reference) | - | - | 0.01[1][2] |

Table 1: In vitro inhibitory activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives against xanthine oxidase.

Mechanism of Inhibition

Kinetic studies, including Lineweaver-Burk plot analysis, performed on representative derivatives from this series, indicated a mixed-type inhibition of xanthine oxidase.[1][2] This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism can contribute to their high inhibitory potency.

The following diagram illustrates the proposed mechanism of xanthine oxidase inhibition by these imidazole derivatives.

Caption: Proposed mixed-type inhibition of xanthine oxidase.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of 4-Methyl-1H-imidazole-5-carboxylic acid and its derivatives.

Synthesis of 4-Methyl-1H-imidazole-5-carboxylic Acid Derivatives

The synthesis of the potent 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives involved a multi-step process. A generalized workflow is presented below. For specific details on reagents and reaction conditions, researchers are encouraged to consult the primary literature.

Caption: Generalized synthetic workflow for derivatives.

In Vitro Xanthine Oxidase Inhibition Assay

The following protocol is a standard method for assessing the inhibitory activity of compounds against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate Buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Allopurinol or Febuxostat (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare various concentrations of the test compounds and the positive control by serial dilution.

-

In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound solution to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Analysis: To determine the mode of inhibition, kinetic studies can be performed by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]).

Caption: Workflow for the in vitro xanthine oxidase assay.

Future Directions and Conclusion

The potent xanthine oxidase inhibitory activity of derivatives of 4-Methyl-1H-imidazole-5-carboxylic acid strongly suggests that this core scaffold is a valuable starting point for the design of novel therapeutics for hyperuricemia and gout. Future research should focus on:

-

Direct Biological Evaluation: Synthesizing and testing 4-Methyl-1H-imidazole-5-carboxylic acid itself in a xanthine oxidase inhibition assay to determine its intrinsic activity.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at various positions of the imidazole ring to optimize potency and selectivity.

-

In Vivo Studies: Evaluating the most promising derivatives in animal models of hyperuricemia and gout to assess their efficacy and pharmacokinetic properties.

-

Exploration of Other Targets: Given the broad biological relevance of the imidazole motif, screening 4-Methyl-1H-imidazole-5-carboxylic acid and its derivatives against other potential targets is warranted.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 4-Methyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound. This document details the foundational principles of imidazole synthesis, traces the likely historical pathways to this specific molecule, and offers detailed experimental protocols based on early synthetic methods. Quantitative data is presented in structured tables for clarity, and key reaction workflows are visualized using Graphviz diagrams.

Introduction: The Imidazole Ring and Its Significance

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The unique electronic properties of the imidazole ring, including its ability to act as both a proton donor and acceptor, make it a versatile scaffold for drug design. 4-Methyl-1H-imidazole-5-carboxylic acid, with its substituent pattern, represents a valuable building block for the synthesis of more complex pharmaceutical agents.

The Dawn of Imidazole Chemistry: Discovery and Early Synthetic Routes

The story of 4-Methyl-1H-imidazole-5-carboxylic acid is intrinsically linked to the discovery of the parent imidazole ring. The first synthesis of imidazole was reported by Heinrich Debus in 1858.[1] This pioneering work involved the reaction of glyoxal and formaldehyde in the presence of ammonia, a method that would later be expanded upon by Radziszewski.[2] These early methods, while often yielding modest results, laid the groundwork for the synthesis of a wide variety of substituted imidazoles.

The historical synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid itself is not well-documented in a single, seminal publication. However, based on the established synthetic principles of the late 19th and early 20th centuries, its preparation would have most logically proceeded through the synthesis of its corresponding ethyl ester, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by hydrolysis. The most probable historical route for the synthesis of the ester is a variation of the Debus-Radziszewski imidazole synthesis.

This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To achieve the specific substitution pattern of ethyl 4-methyl-1H-imidazole-5-carboxylate, the likely starting materials would have been ethyl acetoacetate (as the 1,2-dicarbonyl equivalent after transformation), formaldehyde, and ammonia.

Historical Synthesis Protocols

The following are detailed experimental protocols for the plausible historical two-step synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid. These protocols are based on the principles of early imidazole syntheses and subsequent hydrolysis reactions.

Step 1: Synthesis of Ethyl 4-Methyl-1H-imidazole-5-carboxylate

This protocol is a representative example of a Debus-Radziszewski type synthesis adapted for the target ester.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, a solution of ethyl acetoacetate (1 mole) in ethanol (200 mL) is prepared.

-

Addition of Reagents: To this solution, aqueous ammonia (2 moles) and an aqueous solution of formaldehyde (1 mole, 40%) are added sequentially with stirring.

-

Reaction Conditions: The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction would have been monitored by simple qualitative tests or by the formation of a precipitate.

-

Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid), leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or water to yield purified ethyl 4-methyl-1H-imidazole-5-carboxylate.

Step 2: Hydrolysis to 4-Methyl-1H-imidazole-5-carboxylic Acid

The hydrolysis of the ester to the carboxylic acid is a standard and historically well-established procedure.

Experimental Protocol:

-

Saponification: Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 mole) is suspended in an aqueous solution of sodium hydroxide (2 moles) in a flask fitted with a reflux condenser.

-

Heating: The mixture is heated to reflux for 2-3 hours until the ester is completely saponified, which would be indicated by the formation of a clear solution.

-

Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to below 7 with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated 4-Methyl-1H-imidazole-5-carboxylic acid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from hot water or ethanol.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the historical synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Ethyl 4-methyl-1H-imidazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 204-206[3] |

| 4-Methyl-1H-imidazole-5-carboxylic acid | C₅H₆N₂O₂ | 126.11 | >300 (decomposes) |

Table 2: Typical Reaction Parameters for Historical Synthesis

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Ester Synthesis | Ethyl acetoacetate, Formaldehyde, Ammonia | Ethanol | Reflux | 4-6 | 30-40 |

| Hydrolysis | Ethyl 4-methyl-1H-imidazole-5-carboxylate, NaOH | Water | Reflux | 2-3 | >90 |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the historical synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid.

Caption: Plausible historical two-step synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid.

References

A Technical Guide to Novel Analogues and Derivatives of 4-Methyl-1H-imidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of novel analogues and derivatives of 4-Methyl-1H-imidazole-5-carboxylic acid. This core scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent enzyme inhibition and antimicrobial effects. This document provides a comprehensive overview of the current landscape, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. 4-Methyl-1H-imidazole-5-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide will delve into specific classes of these analogues, highlighting their structure-activity relationships and mechanisms of action.

Biological Activities and Quantitative Data

Analogues of 4-Methyl-1H-imidazole-5-carboxylic acid have demonstrated notable efficacy in several key therapeutic areas. The following sections summarize the quantitative data for their most significant biological activities.

Xanthine Oxidase Inhibition

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout. The 1-hydroxyl substituted derivatives, in particular, have shown excellent inhibitory potency, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the clinically used drug Febuxostat.[1][2]

| Compound ID | Substitution (R) | IC50 (µM)[1][2] |

| 4d | 4'-F | 0.003 |

| 4e | 4'-Cl | 0.003 |

| 4f | 4'-Br | 0.006 |

| Febuxostat | - | 0.01 |

| 4a | H | 0.012 |

| 4b | 2'-F | 0.025 |

| 4c | 3'-F | 0.018 |

| 4g | 4'-CH3 | 0.021 |

| 4h | 4'-OCH3 | 0.033 |

| 4i | 4'-CF3 | 0.015 |

| 4j | 3',4'-di-F | 0.011 |

| 4k | 3'-Cl, 4'-F | 0.009 |

| 6a | H (methoxy) | >10 |

| 6b | 2'-F (methoxy) | 5.2 |

| 6c | 3'-F (methoxy) | 3.8 |

| 6d | 4'-F (methoxy) | 2.5 |

Table 1: In vitro xanthine oxidase inhibitory activity of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.

Antimicrobial Activity

| Compound Type | Organism | MIC (µg/mL) | Reference |

| Imidazole Derivative HL1 | Staphylococcus aureus | 625 | [3] |

| Imidazole Derivative HL1 | MRSA | 1250 | [3] |

| Imidazole Derivative HL2 | Staphylococcus aureus | 625 | [3] |

| Imidazole Derivative HL2 | MRSA | 625 | [3] |

| Imidazole Derivative HL1 | Acinetobacter baumannii | 1250 | [3] |

| Imidazole Derivative HL1 | Pseudomonas aeruginosa | 5000 | [3] |

| Imidazole Derivative HL2 | Acinetobacter baumannii | 625 | [3] |

| Imidazole Derivative HL2 | Pseudomonas aeruginosa | 1250 | [3] |

Table 2: Example of Minimum Inhibitory Concentration (MIC) values for select imidazole derivatives against various bacterial strains.

Signaling Pathways

The therapeutic effects of imidazole derivatives can often be attributed to their modulation of specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[6] While direct modulation of the PI3K/Akt/mTOR pathway by 4-Methyl-1H-imidazole-5-carboxylic acid derivatives is an area of ongoing research, other classes of imidazole-containing compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key analogues and the execution of critical biological assays.

General Synthetic Workflow

The synthesis of novel analogues of 4-Methyl-1H-imidazole-5-carboxylic acid typically follows a multi-step process involving the formation of the imidazole core, followed by functional group modifications and purifications.

Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate Derivatives[2]

Materials:

-

Appropriately substituted benzaldehyde

-

Ethyl 2-amino-3-oxobutanoate hydrochloride

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of the substituted benzaldehyde (10 mmol), ethyl 2-amino-3-oxobutanoate hydrochloride (12 mmol), and ammonium acetate (30 mmol) in glacial acetic acid (50 mL) is stirred at room temperature for 12-24 hours.

-

The reaction mixture is then poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate derivative.

Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide[7]

Step 1: Condensation

-

1-methyl-1H-imidazole-5-carboxylic acid is reacted with an appropriate amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The crude product is obtained after workup and purification.

Step 2: Bromination

-

The product from Step 1 is dissolved in chloroform.

-

N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added to the solution.

-

The mixture is heated and stirred for several hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the brominated intermediate.[7]

Step 3: Debromination (if necessary for specific analogues)

-

The brominated compound is dissolved in an oxygen-containing nonpolar solvent (e.g., THF).

-

A debrominating agent, such as a Grignard reagent (e.g., methylmagnesium iodide), is added, and the reaction is stirred until completion.[7]

-

The final product is obtained after aqueous workup and purification.

In Vitro Xanthine Oxidase Inhibition Assay[1][8]

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

Test compounds and reference inhibitor (e.g., Allopurinol)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare stock solutions of test compounds and the reference inhibitor in DMSO.

-

In a 96-well plate, add phosphate buffer, the enzyme solution, and the test compound solution at various concentrations. For the control, add the vehicle (DMSO) instead of the test compound. A blank well should contain the buffer and test compound but no enzyme.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution to all wells.

-

Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[9][10]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for the specific microbe

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (broth and inoculum without compound) and a negative control well (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion

The 4-Methyl-1H-imidazole-5-carboxylic acid scaffold is a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as potent xanthine oxidase inhibitors for the treatment of gout and as a basis for the development of new antimicrobial agents. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up exciting avenues for anticancer drug discovery. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogues in this promising class of compounds. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives for clinical development.

References

- 1. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-imidazole-5-carboxylic acid

Introduction

4-Methyl-1H-imidazole-5-carboxylic acid (CAS No: 1457-59-6) is a heterocyclic organic compound featuring an imidazole ring substituted with both a methyl and a carboxylic acid group.[1] As an imidazolyl carboxylic acid, its structure is of interest in medicinal chemistry and materials science. The imidazole nucleus is a crucial scaffold in many biologically active molecules, and the carboxylic acid moiety provides a handle for further chemical modification and influences key physicochemical properties such as solubility and acidity.[2] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and presents logical workflows through diagrams.

Chemical Identity and Structure

-

IUPAC Name: 5-methyl-1H-imidazole-4-carboxylic acid[1]

-

Synonyms: 4-Methyl-5-imidazolecarboxylic acid, 5-Methyl-1H-imidazole-4-carboxylic acid[1]

-

CAS Number: 1457-59-6[3]

-

Molecular Formula: C₅H₆N₂O₂[3]

-

SMILES: CC1=C(N=CN1)C(=O)O[1]

-

InChIKey: ULHLTDXPKWELHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

Structural and Topological Properties (Computed)

These parameters are crucial for understanding the molecule's size, shape, and potential for interaction with biological macromolecules.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.98 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 126 | [1] |

Lipophilicity and Acidity (Computed)

Lipophilicity (LogP) and the acid dissociation constant (pKa) are fundamental predictors of a compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Partition Coefficient (LogP) | 0.41632 | [3] |

| Partition Coefficient (XLogP3) | 0.3 | [1] |

| pKa | Data not explicitly found, but datasets for imidazole derivatives exist. | [1][4] |

Note: While PubChem indicates the presence of dissociation constant data in the IUPAC Digitized pKa Dataset, the specific value for this compound was not retrieved in the search.[1][4]

Experimental Protocols for Property Determination

This section details standardized methodologies for the experimental determination of key physicochemical properties. These protocols are generally applicable for compounds like 4-Methyl-1H-imidazole-5-carboxylic acid.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[5] Potentiometric titration is a common and reliable method for its determination.[6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal (the half-equivalence point).

Methodology:

-

Preparation: A precise amount of 4-Methyl-1H-imidazole-5-carboxylic acid is dissolved in a suitable solvent, typically purified water or a co-solvent mixture (e.g., DMSO/water) if solubility is low.[6]

-

Titration: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. A standardized solution of 0.1 M NaOH is added incrementally using a precision burette.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the first derivative). The pKa is then determined from the pH value at the half-equivalence point.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is critical for predicting its ability to cross biological membranes.[7][8]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

Methodology:

-

Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol. The two phases are mutually saturated by mixing them for 24 hours and then allowing them to separate.

-

Partitioning: A known amount of 4-Methyl-1H-imidazole-5-carboxylic acid is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.

-

Equilibration: The flask is shaken or stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the two phases.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: LogP is calculated using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of Aqueous Solubility

Solubility is a key property that affects drug dissolution and absorption.[9] Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) over a period of time. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Methodology:

-

Equilibration: An excess of solid 4-Methyl-1H-imidazole-5-carboxylic acid is added to a vial containing the aqueous medium of interest (e.g., pH 7.4 buffer).

-

Mixing: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[9]

-

Separation: The resulting suspension is filtered (e.g., through a 0.45 µm filter) or centrifuged to remove all undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.[9]

Molecular Relationships and Pathways

As a carboxylic acid and an imidazole derivative, the compound's primary chemical relationship is its acid-base equilibrium. The imidazole ring can be protonated, and the carboxylic acid group can be deprotonated. The overall charge of the molecule is pH-dependent, which significantly influences its properties like solubility and membrane permeability.

While this compound is noted as a metabolite, specific signaling pathways in which it plays a definitive role are not detailed in the surveyed literature.[1] Its structural motifs are common in biological systems, suggesting potential interactions that warrant further investigation.

Conclusion

4-Methyl-1H-imidazole-5-carboxylic acid is a compound with physicochemical properties that make it relevant for further study in drug development and chemical synthesis. This guide has summarized its key computed characteristics and provided detailed, standardized protocols for the experimental determination of its pKa, LogP, and aqueous solubility. The provided diagrams illustrate the logical workflows for these experiments and the fundamental acid-base equilibria of the molecule. Further experimental validation of the computed properties is a necessary next step to fully characterize this compound for advanced applications.

References

- 1. 4-Methyl-1H-imidazole-5-carboxylic acid | C5H6N2O2 | CID 73825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. chemscene.com [chemscene.com]

- 4. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. pure.tue.nl [pure.tue.nl]

- 7. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

- 8. researchgate.net [researchgate.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Xanthine Oxidase Inhibitory Activity of Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Excessive production of uric acid leads to hyperuricemia, a condition strongly associated with gout, as well as other metabolic and cardiovascular diseases.[3] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and related disorders. While existing drugs like allopurinol and febuxostat are effective XO inhibitors, the search for novel inhibitors with improved efficacy and safety profiles continues.[3] Imidazole-based compounds have emerged as a promising class of xanthine oxidase inhibitors, with several derivatives demonstrating potent inhibitory activity. This technical guide provides an in-depth overview of the xanthine oxidase inhibitory activity of imidazole derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular interactions.

Data Presentation: Quantitative Inhibitory Activity

The xanthine oxidase inhibitory potency of various imidazole derivatives has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency. The following tables summarize the in vitro XO inhibitory activities of representative imidazole derivatives from the literature.

Table 1: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives [4][5]

| Compound ID | R Group (at 4'-position of phenyl ring) | IC50 (µM) |

| 4a | H | >50 |

| 4b | OCH3 | 1.23 |

| 4c | OCH2CH3 | 0.98 |

| 4d | O(CH2)2CH3 | 0.75 |

| 4e | OCH(CH3)2 | 0.68 |

| 4f | O(CH2)3CH3 | 0.64 |

| 4g | OCH2CH(CH3)2 | 0.71 |

| 5a | H | >50 |

| 5b | OCH3 | 2.56 |

| 5c | OCH2CH3 | 2.14 |

| 5d | O(CH2)2CH3 | 1.89 |

| 5e | OCH(CH3)2 | 1.76 |

| 5f | O(CH2)3CH3 | 1.55 |

| 5g | OCH2CH(CH3)2 | 1.63 |

| Allopurinol | (Reference) | 7.52 |

Table 2: Xanthine Oxidase Inhibitory Activity of N-phenyl Aromatic Amide Imidazole Derivatives [1][6]

| Compound ID | R Group (at 4'-position of phenyl ring) | IC50 (µM) |

| 12i | H | 0.135 |

| 12j | 2-F | 0.086 |

| 12k | 3-F | 0.075 |

| 12l | 4-F | 0.091 |

| 12m | 2-Cl | 0.064 |

| 12n | 3-Cl | 0.052 |

| 12o | 4-Cl | 0.068 |

| 12p | 2-CH3 | 0.045 |

| 12q | 3-CH3 | 0.039 |

| 12r | 4-CH3 | 0.028 |

| 12s | 2-OCH3 | 0.098 |

| 12t | 3-OCH3 | 0.081 |

| 12u | 4-OCH3 | 0.102 |

| Topiroxostat | (Reference) | 0.017 |

Table 3: Xanthine Oxidase Inhibitory Activity of Other Imidazole Derivatives [7][8][9]

| Compound Class | Compound ID | IC50 (µM) |

| 2-[2-(azo-2-hydroxy-5-amino benzene)imidazol-5-yl]allopurinol | 30 | 0.60 ± 0.03 |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | 4d | 0.003 |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | 4e | 0.003 |

| 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid | 4f | 0.006 |

| Febuxostat (Reference) | - | 0.01 |

Experimental Protocols

Synthesis of Imidazole Derivatives

General Procedure for the Synthesis of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives (4a-g, 5a-g) [4][5]

A mixture of the appropriate substituted benzaldehyde (1.2 mmol), 1-(pyridin-4-yl)ethan-1-one (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives.

General Procedure for the Synthesis of N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) [6]

To a solution of 1H-imidazole-4-carboxylic acid (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL), 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) are added, and the mixture is stirred at room temperature for 30 minutes. Then, 3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)aniline (1 mmol) is added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the target compound.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized imidazole derivatives against xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.[10][11]

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Test compounds (imidazole derivatives)

-

Allopurinol (positive control)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and allopurinol in DMSO.

-

In a 96-well plate, add 50 µL of potassium phosphate buffer, 2 µL of the test compound solution (at various concentrations), and 25 µL of xanthine oxidase solution (0.1 units/mL in buffer). A blank containing buffer and the test compound without the enzyme, and a control containing buffer, enzyme, and DMSO (vehicle) are also prepared.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of xanthine solution (150 µM in buffer) to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of uric acid formation is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Model

The in vivo hypouricemic effect of the imidazole derivatives is evaluated in a potassium oxonate-induced hyperuricemic mouse or rat model.[12][13][14] Potassium oxonate is a uricase inhibitor that leads to an accumulation of uric acid in the blood.

Animals:

-

Male Kunming mice or Sprague-Dawley rats.

Procedure:

-

Animals are acclimatized for at least one week before the experiment.

-

Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (250-300 mg/kg) dissolved in saline. In some protocols, oral administration of hypoxanthine (500 mg/kg) is also given to increase the uric acid production.

-

The test compounds (imidazole derivatives) and a positive control (e.g., allopurinol or febuxostat) are administered orally at specific doses one hour before or simultaneously with the induction of hyperuricemia.

-

Blood samples are collected from the retro-orbital plexus or tail vein at different time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

-

Serum is separated by centrifugation, and the uric acid levels are determined using a commercial uric acid assay kit.

-

The percentage reduction in serum uric acid levels is calculated by comparing the treated groups with the hyperuricemic control group.

Visualizations

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

This diagram illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the mechanism of its inhibition by imidazole derivatives.

Caption: Purine metabolism pathway and the point of xanthine oxidase inhibition.

Experimental Workflow: Drug Discovery of Imidazole-Based XO Inhibitors

This diagram outlines the typical workflow for the discovery and preclinical evaluation of imidazole derivatives as xanthine oxidase inhibitors.

Caption: Drug discovery workflow for imidazole-based xanthine oxidase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) of Imidazole Derivatives

This diagram illustrates the key structural features of imidazole derivatives that influence their xanthine oxidase inhibitory activity.

Caption: Key structural determinants for the activity of imidazole XO inhibitors.

References

- 1. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unlocking the Antiviral Potential of 1-Hydroxyimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the diverse heterocyclic compounds explored for their therapeutic potential, 1-hydroxyimidazole derivatives have emerged as a promising class of molecules exhibiting significant antiviral activity against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the current state of research on the antiviral potential of 1-hydroxyimidazole derivatives, with a focus on their synthesis, in vitro efficacy, mechanisms of action, and structure-activity relationships.

Core Antiviral Activity: Quantitative Data Summary

The antiviral efficacy of 1-hydroxyimidazole derivatives has been evaluated against several viruses. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of their potency and safety profiles.

Table 1: Antiviral Activity of 1-Hydroxyimidazole Derivatives against Orthopoxviruses

| Compound ID | Virus | Cell Line | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| 33c | Vaccinia Virus | Vero | 1.29 ± 0.09 | >100 | >77.5 | [1] |

| 4a | Vaccinia Virus | - | - | - | 1072 | [2] |

| 4a | Variola Virus | - | - | - | 373 | [2] |

Table 2: Antiviral Activity of Imidazole Derivatives against Other Viruses

| Compound ID | Virus | Cell Line | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Reference |

| 35b | Herpes Simplex Virus-1 (KOS) | - | 59 mg/mL | - | - | [1] |

| 35b | Herpes Simplex Virus-2 (G) | - | 50 mg/mL | - | - | [1] |

| 36a | Vaccinia Virus | - | 0.1 µM | - | - | [1] |

| 36b | Bovine Viral Diarrhea Virus | - | 1.5 µM | - | - | [1] |

| 36c | Bovine Viral Diarrhea Virus | - | 0.8 µM | - | - | [1] |

| 36d | Bovine Viral Diarrhea Virus | - | 1.0 µM | - | - | [1] |

| 29e | HIV-1 | - | 0.18 µM | - | - | [1] |

| 29b | HIV-1 | - | 0.20 µM | - | - | [1] |

| 16a | Hepatitis C Virus | Huh 5.2 replicon | 36.6 µg/mL | >100 µg/mL | >2.7 | [1] |

| 3d | Herpes Simplex Virus-1 | - | Active | - | - | [3] |

| 4a | Herpes Simplex Virus-1 | - | Active | - | - | [3] |

| 4d | Herpes Simplex Virus-1 | - | Active | - | - | [3] |

| 3d | Coxsackievirus B3 | - | Active | - | - | [3] |

| 4c | Coxsackievirus B3 | - | Active | - | - | [3] |

Synthesis of 1-Hydroxyimidazole Derivatives

A common and effective method for the synthesis of 1-hydroxyimidazole derivatives involves the condensation of oximes with salicylaldehyde derivatives and ammonium acetate in glacial acetic acid.[1] This one-pot synthesis provides a straightforward route to a variety of substituted 1-hydroxyimidazoles, allowing for the exploration of structure-activity relationships.

Mechanism of Action

The precise molecular mechanisms underlying the antiviral activity of 1-hydroxyimidazole derivatives are still under investigation. However, research on related imidazole compounds suggests several potential modes of action:

-

Inhibition of Viral Enzymes: Imidazole-containing compounds have been shown to inhibit crucial viral enzymes such as proteases and polymerases (including reverse transcriptase), which are essential for viral replication.[1] For instance, some imidazole derivatives have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and the reverse transcriptase of HIV-1.[1][4]

-

Interference with Viral Entry: Some derivatives may block the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral envelope with the cell membrane.

-

Modulation of Host Cell Signaling Pathways: Viruses often manipulate host cell signaling pathways to facilitate their replication. While direct evidence for 1-hydroxyimidazole derivatives is limited, other antiviral compounds are known to modulate pathways like the MAPK signaling cascade, which can be either beneficial or detrimental to viral replication depending on the virus and the specific pathway components involved.[5][6] For example, some viruses activate the Raf/MEK/ERK1/2 cascade to promote their replication, and inhibitors of this pathway have shown antiviral effects.[5]

Below is a generalized diagram illustrating a potential mechanism of action where a 1-hydroxyimidazole derivative inhibits a viral enzyme crucial for its replication cycle.

References

- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antiviral activity and structure-activity relationship of 1-(1-aryl-4,5-dihydro-1H-imidazoline)-3-chlorosulfonylureas and products of their cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic Acid Amide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, a class of compounds with potential applications in medicinal chemistry. The synthetic route is based on a three-step process involving amide coupling, bromination, and selective debromination, starting from 1-methyl-1H-imidazole-5-carboxylic acid.[1] These protocols are designed to be reproducible and scalable for research and development purposes. Additionally, this document outlines potential biological applications and visualizes the synthetic workflow and a relevant biological pathway.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] The imidazole ring's unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Specifically, substituted imidazole carboxamides have been explored for various therapeutic applications, including as antibacterial agents.[4]

The 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide scaffold is of particular interest as the bromine atom provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.[5] The synthesis described herein follows a robust three-step sequence to afford the target compounds in good yield and purity.[1]

Synthesis Pathway Overview

The synthesis commences with the formation of an amide bond between 1-methyl-1H-imidazole-5-carboxylic acid and a selected primary or secondary amine. This is followed by the bromination of the imidazole ring. The final step involves a selective debromination to yield the desired 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Caption: Synthetic workflow for 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amides.

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-Aryl-1-methyl-1H-imidazole-5-carboxamide (Intermediate A)

This protocol describes the amide coupling of 1-methyl-1H-imidazole-5-carboxylic acid with a representative amine, 3-chloro-4-fluoroaniline, using HATU as the coupling agent.[1]

Materials:

-

1-methyl-1H-imidazole-5-carboxylic acid

-

3-chloro-4-fluoroaniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (e.g., 3-chloro-4-fluoroaniline, 1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) sequentially.[1]

-

Stir the reaction mixture at room temperature for 10-18 hours.[1] Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water, which will cause the product to precipitate.[1]

-

Filter the solid precipitate and wash it with dichloromethane.[1]

-

Dry the solid under vacuum to obtain the crude N-Aryl-1-methyl-1H-imidazole-5-carboxamide (Intermediate A). The product can be used in the next step without further purification if purity is sufficient.

Protocol 2: Synthesis of N-Aryl-2,4-dibromo-1-methyl-1H-imidazole-5-carboxamide (Intermediate B)

This protocol details the bromination of Intermediate A using N-Bromosuccinimide (NBS).

Materials:

-

Intermediate A (from Protocol 3.2)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) (catalytic amount)

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend Intermediate A (1.0 eq) in chloroform.

-

Add NBS (2.5 eq) and a catalytic amount of AIBN.[1]

-

Stir the mixture at room temperature for 30 minutes, then heat to 50 °C and stir for 12 hours.[1]

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Intermediate B.

Protocol 3: Synthesis of N-Aryl-4-bromo-1-methyl-1H-imidazole-5-carboxamide (Final Product)

This protocol describes the selective debromination of Intermediate B to yield the final product.

Materials:

-

Intermediate B (from Protocol 3.3)

-

Methylmagnesium iodide (MeMgI) solution (e.g., 3M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Intermediate B (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium iodide solution (1.1 eq).[6]

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.